molecular formula C28H24BrN B1524045 Benzenamine, 4-[2-(4-bromophenyl)ethenyl]-N,N-bis(4-methylphenyl)- CAS No. 101186-77-0

Benzenamine, 4-[2-(4-bromophenyl)ethenyl]-N,N-bis(4-methylphenyl)-

Cat. No. B1524045
M. Wt: 454.4 g/mol
InChI Key: UDHCDVGKGPSNLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.0 g/cm3, a boiling point of 593.4±0.0 °C at 760 mmHg, and a melting point of 157 °C .

Scientific Research Applications

Fluorescent Materials

A study by Kojima et al. (2016) discusses the synthesis of 2,3-diphenylphenanthro[9,10-b]furans, with the bis(4-bromophenyl) derivative being a key intermediate. These compounds exhibit intense blue fluorescence and are proposed as new blue fluorophores for applications in materials science, potentially including organic light-emitting diodes (OLEDs) and other photonic devices due to their high HOMO energy levels and solid-state fluorescence properties (Taketo Kojima et al., 2016).

Hole-transporting Materials

Feng (2007) explores the synthesis of styryl triarylamine derivatives, including N,N-bis(4-methylphenyl)-4-(2-(4-methylphenyl)ethenyl)benzenamine, which are utilized as hole-transporting materials in organic photoconductors. These materials show excellent charge transfer properties, indicating their potential in the development of high-performance organic photovoltaic devices and other electronic applications (Jang Feng, 2007).

Image-guided Surgery

Gibbs-Strauss et al. (2011) report on the development of nerve-highlighting fluorescent contrast agents for image-guided surgery. While this study primarily focuses on compounds BMB and GE3082, the methodology and application demonstrate the broader potential of benzenamine derivatives in enhancing surgical precision through fluorescence imaging. These agents can cross the blood-nerve barrier and highlight myelinated nerves, thus reducing the risk of nerve damage during surgical procedures (S. Gibbs-Strauss et al., 2011).

Organic Photovoltaic Materials

Wu et al. (2009) focus on the design and synthesis of a star-shaped molecule based on a triphenylamine core and benzo[1,2,5]thiadiazole arms for use in organic solar cells (OSCs). The study highlights the D–A structure's strong absorption in the visible wavelength range and its application in solution-processable OSCs with a high open-circuit voltage and power conversion efficiency. This research showcases the utility of benzenamine derivatives in the field of renewable energy and sustainable technologies (Guanglong Wu et al., 2009).

properties

IUPAC Name

N-[4-[2-(4-bromophenyl)ethenyl]phenyl]-4-methyl-N-(4-methylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24BrN/c1-21-3-15-26(16-4-21)30(27-17-5-22(2)6-18-27)28-19-11-24(12-20-28)8-7-23-9-13-25(29)14-10-23/h3-20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDHCDVGKGPSNLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenamine, 4-[2-(4-bromophenyl)ethenyl]-N,N-bis(4-methylphenyl)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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